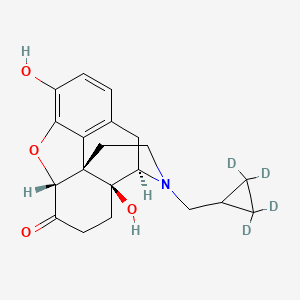
4-Méthyl-3-(pyrrolidin-3-yl)pyridine
Vue d'ensemble
Description
4-Methyl-3-(pyrrolidin-3-yl)pyridine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3-(pyrrolidin-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(pyrrolidin-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents analgésiques et sédatifs
Les dérivés de « 4-Méthyl-3-(pyrrolidin-3-yl)pyridine » ont été largement étudiés pour leur potentiel en tant qu'agents analgésiques et sédatifs. La structure du composé lui permet d'interagir avec diverses cibles biologiques qui peuvent moduler la perception de la douleur et induire la sédation. Cela en fait un candidat précieux pour le développement de nouvelles thérapies de gestion de la douleur, en particulier pour les patients qui peuvent ne pas bien répondre aux analgésiques traditionnels .
Activité antidiabétique
La recherche a indiqué que certains dérivés de « this compound » peuvent réduire considérablement les taux de glucose sanguin. Cette propriété est particulièrement bénéfique pour la prévention et le traitement des affections associées à une glycémie plasmatique élevée, telles que le diabète de type 1, le diabète lié à l'obésité, la dyslipidémie diabétique et les maladies cardiovasculaires .
Propriétés antimycobactériennes
Le composé s'est avéré prometteur dans le traitement des infections mycobactériennes. Sa configuration structurelle lui permet d'inhiber la croissance des mycobactéries, qui sont l'agent causal de la tuberculose. Cette application est cruciale compte tenu de la résistance croissante aux médicaments antimycobactériens existants .
Utilisations antivirales
Les dérivés de « this compound » ont démontré des activités antivirales, y compris une action contre le VIH-1. En inhibant des enzymes spécifiques ou en interférant avec les mécanismes de réplication virale, ces composés pourraient servir de base à de nouveaux médicaments antiviraux .
Potentiel antitumoral et anticancéreux
Les dérivés du composé se sont avérés présenter une activité anticancéreuse. Ils agissent en inhibant la topoisomérase I, une enzyme essentielle à la réplication de l'ADN dans les cellules en division rapide, telles que les cellules cancéreuses. Cette inhibition peut empêcher la prolifération des cellules cancéreuses et pourrait être intégrée aux schémas de traitement du cancer .
Troubles neurologiques
Il existe des preuves que « this compound » peut être utilisé pour traiter les maladies du système nerveux. Sa capacité à traverser la barrière hémato-encéphalique et à interagir avec les cibles du système nerveux central en fait un potentiel thérapeutique pour les troubles cognitifs et les maladies neurodégénératives .
Applications cardiovasculaires
En raison de son impact sur les taux de glucose sanguin et de ses effets lipidomodulateurs potentiels, « this compound » pourrait être bénéfique dans le traitement des maladies cardiovasculaires. Il peut aider à gérer des affections telles que l'hyperlipidémie et l'hypertension artérielle, qui sont des facteurs de risque de maladie cardiaque .
Améliorations pharmacocinétiques
Certains dérivés de « this compound » ont été évalués pour leurs propriétés pharmacocinétiques. Ces études visent à comprendre comment l'organisme absorbe, distribue, métabolise et excrète ces composés, ce qui est essentiel pour développer des médicaments efficaces et sûrs .
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by target selectivity .
Mode of Action
The presence of the pyrrolidine ring in a molecule can contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine and its derivatives have been associated with diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the storage temperature for this compound is 4 degrees celsius .
Analyse Biochimique
Biochemical Properties
4-Methyl-3-(pyrrolidin-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of enzymatic functions .
Cellular Effects
The effects of 4-Methyl-3-(pyrrolidin-3-yl)pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, thereby altering the production of proteins involved in critical cellular functions. Additionally, it can impact metabolic pathways, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-Methyl-3-(pyrrolidin-3-yl)pyridine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This compound may also interact with DNA or RNA, influencing gene expression. The binding interactions can lead to conformational changes in the target molecules, thereby altering their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-3-(pyrrolidin-3-yl)pyridine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Methyl-3-(pyrrolidin-3-yl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
4-Methyl-3-(pyrrolidin-3-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of metabolites. The compound can modulate the activity of key enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-Methyl-3-(pyrrolidin-3-yl)pyridine within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. These transport mechanisms are essential for understanding how the compound reaches its target sites and exerts its effects .
Subcellular Localization
The subcellular localization of 4-Methyl-3-(pyrrolidin-3-yl)pyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
4-methyl-3-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-2-4-12-7-10(8)9-3-5-11-6-9/h2,4,7,9,11H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZPAJFGBAJRSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


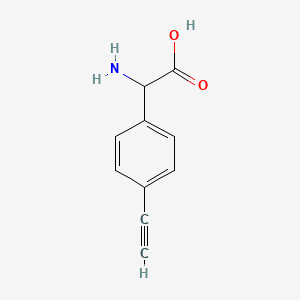
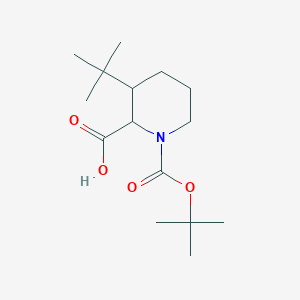
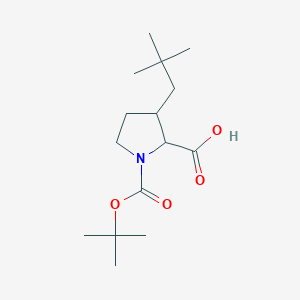
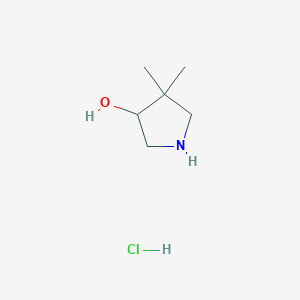
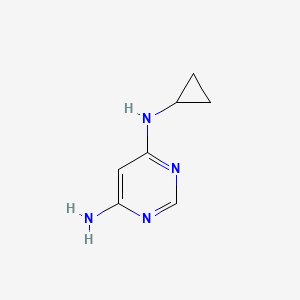
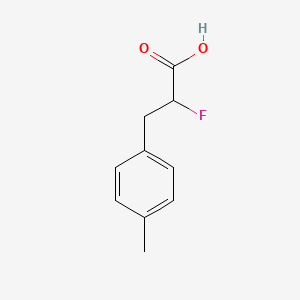
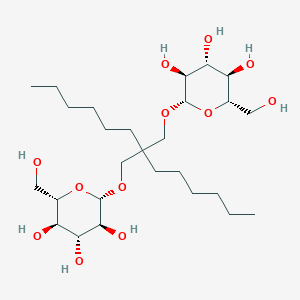
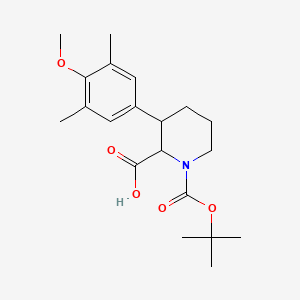
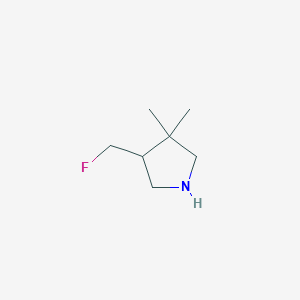
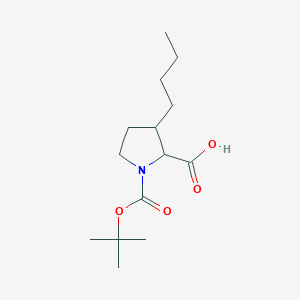
![1-[(propylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469915.png)
![1-[(diethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469916.png)
